Lipophilicity (LogP) Comparison: Propyl Linker Yields Predictable Hydrophobicity for Organic Phase Reactions
N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine (42817-60-7) exhibits a calculated logP (octanol-water partition coefficient) of approximately 1.76 to 2.34 [1]. This is notably higher than the ethyl-linked analog N-(4-aminophenethyl)-N,N-dimethylamine (CAS 5636-52-2), which is expected to have a lower logP due to its shorter, two-carbon linker . The increased lipophilicity of the propyl derivative enhances its solubility in non-polar organic solvents, a critical factor for reactions in aprotic media and for improving the membrane permeability of final drug-like molecules.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | logP = 1.76 to 2.34 (various calculated sources) |
| Comparator Or Baseline | N-(4-aminophenethyl)-N,N-dimethylamine (CAS 5636-52-2) with expected logP < 1.76 due to shorter linker |
| Quantified Difference | Target compound exhibits ≥ ~0.5 higher logP units compared to the ethyl-linked analog, indicating greater hydrophobicity. |
| Conditions | In silico prediction (ACD/Labs, XLogP3) at 25°C. |
Why This Matters
Higher logP values directly correlate with improved solubility in organic solvents like DMF or DMSO and enhanced membrane permeability, which are crucial for synthesis in non-aqueous media and for optimizing drug-like properties.
- [1] Ambinter. AMB2691374 - 4-[3-(dimethylamino)propyl]aniline (42817-60-7) Computational Data. logP: 2.3442. View Source
